

Spectroscopic properties of Disperse Orange 30 (UV-Vis, Fluorescence)

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Compound of Interest		
Compound Name:	Disperse Orange 30	
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Spectroscopic Properties of Disperse Orange 30: A Technical Guide

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers such as polyester.[1][2] Its molecular structure, featuring a push-pull system of electron-donating and electron-withdrawing groups, is responsible for its characteristic absorption of visible light.[3] A comprehensive understanding of its spectroscopic properties, including UV-Visible absorption and fluorescence, is crucial for its application in materials science, analytical chemistry, and environmental monitoring. This technical guide provides an in-depth overview of the spectroscopic characteristics of **Disperse Orange 30**, detailed experimental protocols for their measurement, and a workflow for analysis.

UV-Visible Absorption Spectroscopy

The color of **Disperse Orange 30** arises from the electronic transitions within its chromophoric azo group. The absorption of light in the visible region promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λ max), is sensitive to the chemical environment, particularly the polarity of the solvent—a phenomenon known as solvatochromism.[4]



Quantitative UV-Vis Absorption Data

Precise spectroscopic data for **Disperse Orange 30** is not extensively available across a range of solvents in the literature. However, data for the structurally similar Disperse Orange 3, along with a reported λ max for **Disperse Orange 30**, provide valuable insights. It is generally observed that azo dyes exhibit a bathochromic (red) shift in their λ max with increasing solvent polarity.[5][6]

Parameter	Solvent	Disperse Orange 30	Disperse Orange 3 (for comparison)
λmax (nm)	Not Specified	465.2	-
Ethanol	-	443[3]	
Molar Absorptivity (ϵ max) (M ⁻¹ cm ⁻¹)	Ethanol	Not Available	1.35 x 10⁴[3]
Observed Color	Various	Orange/Brown Powder	-

Fluorescence Spectroscopy

While many azo dyes are known to be poor fluorophores due to efficient non-radiative decay pathways from the excited state, some can exhibit measurable fluorescence. The fluorescence properties, including the emission maximum (λ em) and quantum yield (Φ F), are also influenced by the solvent environment.

Quantitative Fluorescence Data

Specific fluorescence data for **Disperse Orange 30** is scarce. The data for Disperse Orange 3 in ethanol is presented below as a proxy to provide an estimate of the expected fluorescence behavior. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important characteristic of a fluorescent molecule.



Parameter	Solvent	Disperse Orange 3 (for comparison)
Excitation Wavelength (λex) (nm)	Ethanol	440[3]
Emission Maximum (λem) (nm)	Ethanol	532[3]
Stokes Shift (nm)	Ethanol	89[3]
Fluorescence Quantum Yield (ΦF)	Not Available	Not Available

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Disperse Orange 30**.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorption (λ max) and the molar extinction coefficient (ϵ) of **Disperse Orange 30** in various solvents.

Materials and Reagents:

- Disperse Orange 30 (analytical grade)
- Spectroscopic grade solvents (e.g., ethanol, acetone, N,N-dimethylformamide (DMF))
- Volumetric flasks (10 mL, 25 mL, 50 mL)
- Micropipettes
- · Quartz cuvettes (1 cm path length)

Instrumentation:

Dual-beam UV-Vis spectrophotometer

Procedure:



- Stock Solution Preparation:
 - Accurately weigh a small amount of Disperse Orange 30 (e.g., 5 mg).
 - Dissolve the dye in a known volume (e.g., 50 mL) of the desired solvent in a volumetric flask to prepare a stock solution of known concentration. Sonication may be required to aid dissolution.
- Preparation of Standard Solutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. A typical concentration range would be from 1 μM to 20 μM.
- Determination of λmax:
 - \circ Use one of the standard solutions (e.g., 10 μ M) to scan the absorbance from 350 nm to 600 nm against a solvent blank.
 - The wavelength corresponding to the highest absorbance peak is the λmax.
- Measurement of Absorbance:
 - Set the spectrophotometer to the determined λmax.
 - Measure the absorbance of each standard solution, starting from the least concentrated, against the solvent blank.
- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration.
 - According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar extinction coefficient (ε), where 'A' is absorbance, 'b' is the path length of the cuvette (1 cm), and 'c' is the concentration.

Fluorescence Spectroscopy Protocol

Foundational & Exploratory





Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield (Φ F) of **Disperse Orange 30**.

Materials and Reagents:

- **Disperse Orange 30** solutions prepared as in the UV-Vis protocol.
- Fluorescence quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized dye like Rhodamine 6G in ethanol).
- Spectroscopic grade solvents.
- Quartz fluorescence cuvettes (1 cm path length).

Instrumentation:

Spectrofluorometer

Procedure:

- Preparation of Solutions:
 - Prepare a series of solutions of **Disperse Orange 30** and the chosen quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
- Determination of Excitation and Emission Spectra:
 - To determine the emission spectrum, excite the sample at its UV-Vis λmax and scan a range of higher wavelengths.
 - To determine the excitation spectrum, set the emission detector to the determined emission maximum and scan a range of lower wavelengths.
- Measurement of Fluorescence Intensity:
 - Measure the integrated fluorescence intensity of the blank, the Disperse Orange 30 solutions, and the standard solutions. The excitation wavelength should be the same for



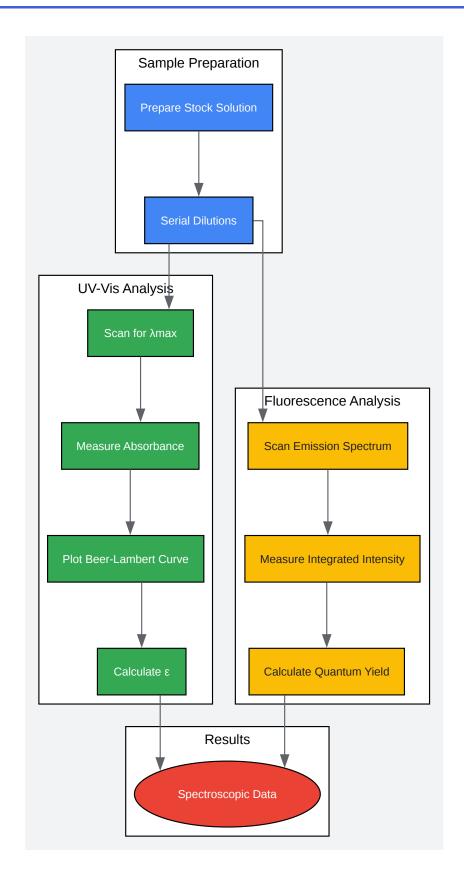
both the sample and the standard.

- Data Analysis (Relative Quantum Yield Calculation):
 - The fluorescence quantum yield can be calculated using the following equation:
 ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
 where:
 - ΦF is the fluorescence quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.
 - 'sample' refers to Disperse Orange 30 and 'std' refers to the standard.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Disperse Orange 30**.





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Caption: Experimental workflow for spectroscopic analysis of **Disperse Orange 30**.



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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 分散橙 30 | Disperse Orange 30 | CAS 5261-31-4 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Disperse Orange 30 | Research Grade Dye [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic properties of Disperse Orange 30 (UV-Vis, Fluorescence)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008357#spectroscopic-properties-of-disperse-orange-30-uv-vis-fluorescence]

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